molecular formula C11H16N2O3S B1441092 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol CAS No. 1220033-78-2

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol

Cat. No.: B1441092
CAS No.: 1220033-78-2
M. Wt: 256.32 g/mol
InChI Key: YZSHVCKRSZJSDB-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol is a heterocyclic organic compound featuring a pyrrolidinol ring (a five-membered amine-containing ring) attached to a substituted phenyl group. The phenyl substituents include an amino group (-NH₂) at the 3-position and a methylsulfonyl group (-SO₂CH₃) at the 4-position.

Properties

IUPAC Name

1-(3-amino-4-methylsulfonylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(15,16)11-3-2-8(6-10(11)12)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSHVCKRSZJSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225610
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-78-2
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrrolidinol Core

The pyrrolidinol moiety, specifically 3-pyrrolidinol, is a key intermediate in the synthesis of the target compound. Two main synthetic strategies are commonly employed:

Reductive Cyclization of Hydroxybutyronitrile Precursors

  • A hydroxybutyronitrile compound undergoes reductive cyclization in an acidic aqueous solution under hydrogen gas pressure using Raney nickel or a Raney nickel-palladium catalyst system.
  • The process involves hydrogenation at 20–50°C and 25–75 psi pressure, converting azido or nitrile precursors into 3-pyrrolidinol derivatives.
  • The product is isolated by solvent evaporation, neutralization, and vacuum distillation to yield the free base 3-pyrrolidinol (30% yield reported).
  • This method provides a direct route to the pyrrolidinol ring system with control over stereochemistry and purity.

Protection and Functionalization of Pyrrolidinol

  • Commercially available (R)-(-)-N-Boc-3-pyrrolidinol is often used as a starting material.
  • Protection of the pyrrolidinol nitrogen with a tert-butoxycarbonyl (Boc) group is achieved by reacting pyrrolidinol with di-tert-butyl dicarbonate in tetrahydrofuran/water at 0–20°C, pH 11, for 2 hours.
  • The Boc-protected intermediate is then subjected to sulfonylation or tosylation reactions to introduce leaving groups for further substitution.
  • For example, reaction with methanesulfonyl chloride in dichloromethane at -10 to 0°C in the presence of triethylamine yields (R)-1-t-butoxycarbonyl-3-methanesulfonyloxypyrrolidine.
  • Tosylation with p-toluenesulfonyl chloride and DMAP in dichloromethane at room temperature for 8–12 hours also provides high yields (82.8–94%) of the corresponding tosylated pyrrolidinol derivatives.

Representative Preparation Procedure

Step Reagents & Conditions Outcome Yield
1. Boc Protection Pyrrolidinol + di-tert-butyl dicarbonate, THF/H2O, pH 11, 0–20°C, 2 h (R)-N-Boc-3-pyrrolidinol Quantitative
2. Sulfonylation Boc-protected pyrrolidinol + methanesulfonyl chloride, DCM, -10 to 0°C, 30 min (R)-N-Boc-3-methanesulfonyloxypyrrolidine ~100%
3. Amination Sulfonylated intermediate + amine (e.g., 5-aminoisoquinoline), AcOH, Na2SO4, NaH(OAc)3, 0–25°C, 18 h 3-amino substituted pyrrolidinol derivative 30–40% isolated
4. Deprotection & Purification Acid/base workup, silica gel chromatography Target compound Variable

Analytical Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of characteristic signals for Boc groups, methanesulfonyl methyl protons (~3.00 ppm), and pyrrolidinol ring protons.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight plus proton or sodium adducts.
  • Infrared Spectroscopy (IR): Sulfonyl groups exhibit strong absorptions near 1690 cm⁻¹.
  • Chromatography: Silica gel column chromatography with solvent gradients (hexane/ethyl acetate or chloroform mixtures) is used for purification and isolation of intermediates and final products.

Summary of Key Reaction Conditions and Yields

Reaction Type Solvent(s) Temperature Time Yield (%) Notes
Boc Protection THF/H2O 0–20°C 2 h Quantitative pH 11 maintained with NaOH
Methanesulfonylation Dichloromethane (DCM) -10 to 0°C 30 min ~100 Triethylamine base, nitrogen atmosphere
Tosylation DCM 0–25°C 8–12 h 82.8–94 DMAP and triethylamine catalyze
Amination (Reductive) Acetic acid 0–25°C 18 h 30–40 Sodium hydride triacetate used
Reductive Cyclization Isopropanol/Water 20–50°C, 25–75 psi H2 4+ hours 30 Raney nickel catalyst

Research Findings and Considerations

  • The reductive cyclization method provides a straightforward approach to the pyrrolidinol core but often with moderate yield (~30%).
  • Protection strategies such as Boc protection are essential to control reactivity and enable selective functionalization.
  • Sulfonylation and tosylation steps proceed with high efficiency under mild conditions.
  • Amination reactions require careful control of conditions and purification to achieve the desired substitution pattern.
  • The overall synthesis demands multiple purification steps, typically involving silica gel chromatography, to attain high purity suitable for pharmaceutical applications.
  • The stereochemistry of the pyrrolidinol ring is preserved throughout the synthetic sequence, which is critical for the biological activity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications and Limitations

  • Electronic Effects : Methylsulfonyl groups improve thermal stability compared to trifluoromethyl, as seen in polymer and drug design .
  • Hazard Profiles : While Compound B is classified as an irritant , the target compound’s methylsulfonyl group may confer distinct toxicity or handling requirements.
  • Data Gaps : Direct experimental data (e.g., solubility, melting point) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrrolidine ring and various functional groups, exhibits significant interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂O₃S, with a molecular weight of approximately 270.35 g/mol. The structural features include:

  • Amino Group : Contributes to hydrogen bonding and interactions with biological molecules.
  • Methylsulfonyl Group : Enhances solubility and may influence the compound's pharmacological properties.
  • Pyrrolidine Ring : Provides a cyclic structure that can affect the compound's conformation and interaction with targets.

Inhibition of Inflammatory Pathways

Research indicates that this compound has potential as an inhibitor of key enzymes involved in inflammatory pathways. Notably, it has been shown to modulate the NF-κB signaling pathway, which plays a critical role in immune response regulation. This modulation suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds, indicating that variations in the sulfonyl group can significantly affect biological activity. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
This compoundMethylsulfonyl group, pyrrolidine ringPotential anti-inflammatory effects
1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinolEthylsulfonyl group instead of methylDifferent biological activity profile
4-Amino-N-(pyridin-3-yl)benzene sulfonamideContains a pyridine ringVaries in target interactions

This table highlights how variations in substituents can lead to distinct pharmacological profiles, emphasizing the need for further research into the specific mechanisms of action for each compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For example:

  • Study on Antitumor Effects : A study involving trametinib and 4-methylumbelliferone demonstrated their combined effects on malignant pleural mesothelioma cells, revealing insights into how compounds targeting similar pathways might work synergistically to inhibit tumor growth .
  • Antimicrobial Evaluation : Research on various sulfonamide derivatives has shown promising antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds were evaluated for minimum inhibitory concentrations (MIC), revealing some derivatives comparable to standard antibiotics like ampicillin .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and functional group transformations. For example, the methylsulfonyl group may be introduced via oxidation of a thioether intermediate using mCPBA or hydrogen peroxide. Intermediates are characterized via NMR (e.g., 1^1H/13^{13}C for regiochemical confirmation), mass spectrometry (HRMS for molecular weight validation), and HPLC (purity >95%) .
  • Key Reaction Steps :

StepReaction TypeKey Reagents/ConditionsCharacterization Methods
1Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O1^1H NMR, LC-MS
2SulfonylationMethanesulfonyl chloride, Et3_3N, DCMFT-IR (S=O stretch ~1350 cm1^{-1})
3ReductionNaBH4_4, MeOH/THF13^{13}C NMR, HPLC

Q. How can researchers optimize reaction yields for the pyrrolidinol ring formation?

  • Methodological Answer : Systematic screening of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) is critical. For example, a Central Composite Design (CCD) can identify optimal conditions for cyclization reactions. Solvents like THF or DMF often improve ring closure due to their high polarity, while temperature gradients (e.g., 60–100°C) mitigate side reactions .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

  • Methodological Answer : 2D NMR (e.g., HSQC, HMBC) is essential for assigning stereochemistry and confirming the substitution pattern on the phenyl ring. For the pyrrolidinol moiety, NOESY can distinguish axial vs. equatorial proton orientations. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the 3D structure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for proposed reaction pathways. For instance, Fukui indices identify nucleophilic/electrophilic sites on the aromatic ring. Coupling computational results with ICReDD’s reaction path search (quantum mechanics + machine learning) accelerates discovery of viable synthetic routes .

Q. What strategies address contradictory data in spectral analysis (e.g., unexpected NOE correlations)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in pyrrolidinol). Use variable-temperature NMR to probe conformational flexibility. If ambiguity persists, synthesize isotopically labeled analogs (e.g., 15^{15}N for amino group tracking) or employ solid-state NMR to reduce solvent-induced artifacts .

Q. How can researchers design a kinetic study to evaluate the stability of the methylsulfonyl group under acidic/basic conditions?

  • Methodological Answer : Conduct pH-dependent degradation studies (e.g., 0.1M HCl vs. 0.1M NaOH at 25–40°C). Monitor degradation via UHPLC-UV/MS at intervals (0, 24, 48 hrs). Fit data to first-order kinetics to calculate half-life (t1/2t_{1/2}). Control humidity and oxygen exposure to isolate hydrolysis vs. oxidative pathways .

Q. What methodologies validate the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer : Test enantioselective activity in model reactions (e.g., aldol or hydrogenation reactions). Use HPLC with chiral columns (e.g., Chiralpak IA) to determine enantiomeric excess (ee%). Compare results to known ligands (e.g., BINOL derivatives) and perform molecular docking to predict binding modes with metal centers .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental (NMR) data for substituent effects?

  • Methodological Answer : Reassess computational parameters (e.g., solvent model, basis set). If DFT underestimates steric effects, apply MD simulations to account for dynamic solvation. Cross-validate with SC-XRD to confirm spatial arrangements of substituents .

Tables for Key Parameters

Table 1 : Common Degradation Pathways for the Methylsulfonyl Group

ConditionDegradation ProductAnalytical MethodHalf-Life (25°C)
0.1M HCl (pH 1)3-Amino-4-hydroxyphenyl analogUHPLC-UV (λ = 254 nm)48 hrs
0.1M NaOH (pH 13)Sulfonic acid derivativeESI-MS (negative mode)12 hrs

Table 2 : Optimal DoE Parameters for Cyclization

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Solvent (Dielectric)THF (7.5)DMF (37)DMF
Catalyst Loading5 mol%15 mol%10 mol%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Reactant of Route 2
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1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol

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